molecular formula C20H24N2O4 B5917988 N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide

N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide

Cat. No. B5917988
M. Wt: 356.4 g/mol
InChI Key: OJNJYXDAFJSRSS-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as soluble guanylate cyclase (sGC) stimulators, which have been shown to have a wide range of biological effects.

Mechanism of Action

N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes in the body. By increasing the levels of cGMP, N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 can cause relaxation of smooth muscle cells, dilation of blood vessels, and other effects that are beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and neuroprotective effects. It has also been shown to improve endothelial function and reduce oxidative stress, both of which are important factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling in a more targeted way. However, one limitation of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are many potential future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 and other sGC stimulators. Some possible areas of focus include the development of more potent and selective compounds, the exploration of new therapeutic applications, and the investigation of the underlying mechanisms of action of these compounds. Additionally, there is a need for further research on the safety and efficacy of sGC stimulators in various patient populations.

Synthesis Methods

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 involves several steps, starting with the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension, and to improve cardiac function in animal models of heart failure.

properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-18-3-2-4-19(15-18)26-12-9-21-20(23)16-5-7-17(8-6-16)22-10-13-25-14-11-22/h2-8,15H,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNJYXDAFJSRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxyphenoxy)ethyl]-4-(morpholin-4-yl)benzamide

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